
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
Overview
Description
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a thiophene ring, such as this one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Thiophene derivatives have been reported to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of action
Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biological Activity
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate aryl ketones. The method utilized often includes electrophilic aromatic substitution or coupling reactions that yield the desired product with good yields and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms. Below are some key findings:
Anticancer Activity
- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound significantly inhibit tumor growth in xenograft models. For example, derivatives with similar structural motifs showed IC50 values ranging from 2.6 to 18 nM across various cancer cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The compound appears to interact with microtubules, acting through the colchicine site of tubulin. This interaction disrupts microtubule polymerization, which is crucial for cancer cell division and proliferation .
- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further contributing to their antiproliferative activity .
Structure-Activity Relationship (SAR)
The positioning of substituents on the phenyl and thiophene rings plays a significant role in modulating biological activity. For instance:
- Methoxy Group Positioning : The presence and position of methoxy groups on the phenyl ring have been correlated with increased potency against cancer cells . Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to target proteins involved in cell cycle regulation.
Case Study 1: In Vivo Efficacy
A study conducted on a series of thiophene derivatives, including this compound, revealed substantial tumor growth inhibition in human osteosarcoma xenograft models. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer properties of related compounds. It was found that these compounds selectively inhibit telomerase activity in cancer cells, which is pivotal for maintaining telomere length and cellular immortality . This suggests that this compound may also exert effects beyond mere cytotoxicity.
Data Summary Table
Biological Activity | IC50 Values (nM) | Mechanism |
---|---|---|
Antiproliferative | 2.6 - 18 | Microtubule disruption |
Telomerase Inhibition | Not specified | Telomere maintenance interference |
Cell Cycle Arrest | Not specified | G2/M phase arrest |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation.
Case Study: Anticancer Activity
Recent studies have demonstrated that (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone exhibits significant cytotoxic effects on cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
A549 | 12.8 | CDK inhibition |
HCT116 | 10.5 | PARP inhibition |
These findings suggest that the compound may induce apoptosis and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs) .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Condensation Reactions : The reaction of thiophene derivatives with substituted phenyl ketones.
- Electrophilic Substitution : Utilizing electrophiles to introduce functional groups onto the aromatic rings.
These synthetic strategies are critical for producing derivatives that may have enhanced biological activity or novel properties .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Properties and Applications
The compound's thiophene moiety contributes to its electronic characteristics, making it suitable for use in organic electronic devices. Research is ongoing to explore its effectiveness in improving charge transport and stability in organic solar cells .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the phenyl ring undergoes selective reduction to form amino derivatives. This reaction is critical for generating intermediates for pharmaceuticals or agrochemicals.
Reaction Conditions :
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Catalyst : Palladium on carbon (Pd/C) or iron in acidic media (e.g., HCl)
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Reducing Agent : Hydrogen gas (H₂) or ammonium formate
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Solvent : Ethanol or methanol
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Temperature : 25–80°C
Example Reaction :
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Yield: 75–92%
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Characterization: Disappearance of the nitro IR stretch (~1,520 cm⁻¹) and emergence of NH₂ signals in ¹H NMR (δ = 4.8–5.2 ppm).
Oxidation of the Methoxy Group
The methoxy group at the 4-position can be oxidized to a carbonyl or hydroxyl group under controlled conditions.
Reaction Conditions :
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Oxidizing Agent : KMnO₄ (acidic) or HNO₃
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Solvent : Acetic acid or H₂O
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Temperature : 60–100°C
Example Reaction :
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Yield: 65–78%
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Byproduct: Demethylation may occur concurrently, forming phenolic derivatives.
Nucleophilic Aromatic Substitution
The nitro group activates the phenyl ring for nucleophilic substitution at the 2- and 6-positions (meta to nitro).
Reaction Conditions :
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Nucleophile : Hydroxide, amines, or thiols
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Base : K₂CO₃ or Et₃N
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Solvent : DMF or DMSO
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Temperature : 80–120°C
Example Reaction :
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Yield: 50–68%
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Selectivity: Favors para substitution to methoxy due to steric and electronic effects.
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution at the 5-position (alpha to sulfur).
Reaction Conditions :
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Electrophile : Br₂, HNO₃, or AcCl
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Catalyst : FeBr₃ or H₂SO₄
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Solvent : CHCl₃ or acetic acid
Example Reaction :
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Yield: 82–90%
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Regioselectivity: Confirmed via NOESY NMR (proximity of Br to carbonyl).
Carbonyl Group Reactivity
The ketone participates in condensation and addition reactions.
Cyclization Reactions
Intramolecular cyclization is feasible if functional groups are positioned appropriately.
Example : Base-mediated cyclization to form fused heterocycles:
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Yield: 55–70%
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Mechanism: Enolate formation followed by attack on the nitro-activated phenyl ring.
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer, enabling unique transformations.
Example : UV irradiation in the presence of amines generates radical intermediates, leading to C–N bond formation at the thiophene ring .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone?
The synthesis typically involves multi-step methodologies, including:
- Friedel-Crafts acylation : Reaction of thiophene derivatives with acylating agents under Lewis acid catalysis (e.g., AlCl₃) to form the methanone core .
- Nitration and methoxylation : Sequential functionalization of aromatic rings using nitric acid/sulfuric acid mixtures for nitration and methylating agents (e.g., dimethyl sulfate) for methoxy group introduction .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC or TLC .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for thiophene (δ ~7.0–7.5 ppm) and nitro groups (δ ~8.5 ppm) .
- X-ray crystallography : Resolves molecular geometry, confirming dihedral angles between aromatic rings (e.g., 17.84° between chlorophenyl and pyrazole rings in related structures) and hydrogen-bonding networks .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles.
- pH stability studies : Tests solubility and degradation in acidic/basic buffers (e.g., 0.1 M HCl/NaOH) via UV-Vis spectroscopy .
- Light sensitivity : Monitors photodegradation using controlled UV exposure and HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize low yields in the Friedel-Crafts acylation step?
- Catalyst screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates or ionic liquid media to improve reaction kinetics .
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track acylation progress and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activities of structurally similar methanones?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. methoxy groups) to isolate contributions to bioactivity .
- Computational modeling : Density functional theory (DFT) calculations predict electronic effects (e.g., nitro group’s electron-withdrawing impact on thiophene reactivity) .
- Dose-response assays : Validate discrepancies using standardized cell lines (e.g., HepG2 for cytotoxicity) and statistical meta-analysis .
Q. How do electronic effects of substituents influence cross-coupling reactivity?
- Nitro group : Reduces electron density on the phenyl ring, directing electrophilic attacks to meta/para positions and slowing Suzuki-Miyaura couplings .
- Methoxy group : Enhances resonance stabilization, potentially increasing stability of intermediates in Ullmann or Buchwald-Hartwig reactions .
- Thiophene moiety : Acts as a π-donor, facilitating Pd-catalyzed couplings via coordination to transition metal catalysts .
Q. What crystallographic challenges arise during polymorph screening?
- Crystal packing analysis : Identify dominant intermolecular interactions (e.g., C–H···O hydrogen bonds in related structures) using SHELX software .
- Twinned crystals : Apply non-linear least-squares refinement (SADABS) to correct intensity data for overlapping lattices .
- Temperature-dependent studies : Resolve thermal motion artifacts by collecting data at 100 K (vs. 296 K) to reduce atomic displacement parameters .
Q. Methodological Considerations
Q. How to design controlled experiments for assessing catalytic efficiency in methanone synthesis?
- Control groups : Compare yields with/without catalysts (e.g., AlCl₃) and under inert (N₂) vs. aerobic conditions .
- Kinetic profiling : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .
- Isotopic labeling : Introduce ¹³C in the carbonyl group to trace acylation pathways via isotopic enrichment analysis .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS) to assess hydrogen bond persistence .
- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem assays .
Q. Data Interpretation and Validation
Q. How to validate conflicting NMR assignments for thiophene protons?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating through-space and through-bond couplings .
- Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .
- Comparative analysis : Cross-reference with databases (e.g., SDBS) for known thiophene derivatives .
Q. What statistical approaches address variability in biological replicate experiments?
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFHFJAGCNLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705220 | |
Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-50-9 | |
Record name | (4-Methoxy-3-nitrophenyl)-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66938-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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